molecular formula C30H35NO11 B217441 Epelmycin D CAS No. 107807-22-7

Epelmycin D

Cat. No. B217441
CAS RN: 107807-22-7
M. Wt: 585.6 g/mol
InChI Key: CVACSAHKWDLUII-UHFFFAOYSA-N
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Description

Epelmycin D is a tetracycline antibiotic that is derived from the natural compound oxytetracycline. It was first discovered in the 1950s and has since been used in the treatment of various bacterial infections. This compound has been found to be effective against a wide range of Gram-positive and Gram-negative bacteria, making it a valuable tool in the fight against infectious diseases.

Scientific Research Applications

Cellular Viability and Lineage Phenotype Analysis

Epelmycin D's application in cellular studies is notable. It is used in combination with viability markers like annexin V and 7‐aminoactomycin D (7AAD) for studying apoptosis and cell death through flow cytometry. This method is pivotal in understanding cellular responses in various lineages, aiding in biomedical research and therapeutic developments (Quinn et al., 2007).

Photodynamic Action in Cancer Research

This compound plays a significant role in the study of photodynamic action on cancer cells. Its ability to generate reactive oxygen species when photosensitized has been a crucial area of research. This understanding aids in the development of photodynamic therapy strategies for cancer treatment (Pan et al., 2001).

Drug Delivery and DNA Interaction

Significant strides have been made in the use of this compound analogs for drug delivery, especially in targeting DNA structures. Studies focus on its interaction with DNA, impacting the field of genomics and molecular medicine. This application is particularly relevant in the design of targeted cancer therapies (Sinha & Purkayastha, 2020).

Apoptosis Induction in Cancer Cells

Research on this compound derivatives like methylated actinomycin D shows their potential in inducing apoptosis in cancer cells. Understanding these mechanisms is vital in cancer biology and therapy, offering insights into novel treatment avenues (Chen et al., 2013).

Chiral Analysis in Organic Chemistry

This compound is also utilized in the field of organic chemistry, specifically in chiral analysis of carboxylic acids. Its use as a chiral solvating agent in NMR spectroscopy demonstrates its versatility beyond biomedical applications (Bai et al., 2019).

Promoter G-quadruplex Binding in Gene Regulation

The binding of this compound to oncogenic promoter G-quadruplex DNA reveals a novel mechanism in gene regulation. This research is crucial for understanding gene expression control in cancer and developing strategies for gene-targeted therapies (Kang & Park, 2009).

Heat Shock Protein Interaction in Cancer Resistance

Studies have shown that this compound interacts with heat shock proteins like HSP27, influencing cancer cell resistance to therapy. This interaction is key in cancer research, offering insights into overcoming resistance mechanisms in tumors (Ma et al., 2013).

properties

CAS RN

107807-22-7

Molecular Formula

C30H35NO11

Molecular Weight

585.6 g/mol

IUPAC Name

methyl 4-[4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7,12-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate

InChI

InChI=1S/C30H35NO11/c1-6-30(39)11-16(42-17-10-14(31(3)4)24(33)12(2)41-17)19-20(23(30)29(38)40-5)28(37)21-22(27(19)36)26(35)18-13(25(21)34)8-7-9-15(18)32/h7-9,12,14,16-17,23-24,32-33,36-37,39H,6,10-11H2,1-5H3

InChI Key

CVACSAHKWDLUII-UHFFFAOYSA-N

SMILES

CCC1(CC(C2=C(C1C(=O)OC)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O)OC5CC(C(C(O5)C)O)N(C)C)O

Canonical SMILES

CCC1(CC(C2=C(C1C(=O)OC)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O)OC5CC(C(C(O5)C)O)N(C)C)O

synonyms

epelmycin D

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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